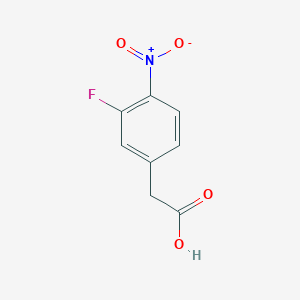

2-(3-Fluoro-4-nitrophenyl)acetic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-(3-fluoro-4-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO4/c9-6-3-5(4-8(11)12)1-2-7(6)10(13)14/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRWLAOKLDCMHIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379163 | |

| Record name | 2-(3-fluoro-4-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163395-24-2 | |

| Record name | 2-(3-fluoro-4-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(3-Fluoro-4-nitrophenyl)acetic acid (CAS 163395-24-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(3-Fluoro-4-nitrophenyl)acetic acid, a key intermediate in the synthesis of novel therapeutic agents. This document collates available physicochemical data, outlines a plausible synthetic approach, and discusses its relevance in medicinal chemistry, particularly in the development of antitubercular agents.

Physicochemical Properties

This compound is a substituted phenylacetic acid derivative. Its core structure consists of a phenyl ring substituted with a fluoro group at the 3-position, a nitro group at the 4-position, and an acetic acid moiety at the 1-position.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 163395-24-2 | [1][2] |

| Molecular Formula | C₈H₆FNO₄ | [2] |

| Molecular Weight | 199.14 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 3-Fluoro-4-nitrophenylacetic acid | [2] |

| Appearance | Not explicitly reported, likely a solid | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

Synthesis and Experimental Protocols

A general two-step synthesis is proposed, starting from the commercially available 3-fluoro-4-nitrotoluene. The first step is a radical bromination of the methyl group to form 1-(bromomethyl)-3-fluoro-4-nitrobenzene. This intermediate can then be reacted with a cyanide salt, such as sodium cyanide, to yield 2-(3-fluoro-4-nitrophenyl)acetonitrile. The final step is the acid- or base-catalyzed hydrolysis of the nitrile to the desired carboxylic acid.

Logical Workflow for the Synthesis of this compound

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Hydrolysis of 2-(4-nitrophenyl)acetonitrile (A Representative Procedure)

This protocol for the hydrolysis of a related compound, p-nitrobenzyl cyanide, can be adapted for the synthesis of this compound from its corresponding nitrile[3].

-

Materials:

-

2-(3-Fluoro-4-nitrophenyl)acetonitrile

-

Concentrated sulfuric acid

-

Water

-

-

Procedure:

-

Prepare a solution of concentrated sulfuric acid in water.

-

Add the 2-(3-fluoro-4-nitrophenyl)acetonitrile to the acid solution.

-

Heat the mixture to reflux for a specified period (e.g., 15 minutes)[3].

-

Cool the reaction mixture and dilute with an equal volume of cold water.

-

Cool the solution further to 0°C or below to precipitate the product.

-

Filter the precipitate and wash with ice water.

-

Recrystallize the crude product from boiling water to obtain the purified this compound.

-

Note: This is a generalized procedure and would require optimization for the specific substrate.

Spectroscopic Data

Experimental spectroscopic data for this compound (CAS 163395-24-2) is not available in the public domain. However, based on the known spectra of related nitrophenylacetic acid derivatives, the expected spectral characteristics can be predicted.

Expected Spectroscopic Features:

-

¹H NMR: The spectrum would likely show signals for the aromatic protons, with splitting patterns influenced by the fluorine and nitro groups. A singlet corresponding to the methylene protons of the acetic acid moiety would also be present, along with a broad singlet for the carboxylic acid proton.

-

¹³C NMR: The spectrum would display distinct signals for the eight carbon atoms, including the carboxyl carbon, the methylene carbon, and the six aromatic carbons, with their chemical shifts influenced by the electron-withdrawing nitro group and the electronegative fluorine atom.

-

FT-IR: The infrared spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, a sharp peak for the C=O stretch, and characteristic peaks for the C-NO₂ stretching vibrations.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns resulting from the loss of the carboxylic acid group and other fragments.

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications. Its primary documented use is as a pivotal intermediate in the creation of a novel series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives.

Signaling Pathway in Antitubercular Drug Development

Caption: Role of the title compound in developing antitubercular agents.

These synthesized derivatives have demonstrated potent in vitro activity against Mycobacterium tuberculosis H37Rv, including rifampin-resistant strains. The presence of the nitro group in these molecules is often associated with their biological activity, as nitro compounds can undergo redox reactions within cells, potentially leading to the release of nitric oxide which can have cytotoxic effects on pathogens[4]. The nitroaromatic core is a feature of several approved drugs and clinical candidates, highlighting the therapeutic potential of this chemical class[5].

While the direct biological target of this compound itself is not known, its derivatives may act as enzyme inhibitors[6]. The broader class of nitrophenylacetic acid derivatives has been explored for various therapeutic purposes, including as anticancer and anti-inflammatory agents[4][6].

Safety and Handling

This compound is classified as a hazardous substance.

Table 2: GHS Hazard Statements

| Hazard Code | Statement |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Source:[2]

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of medicinal chemistry. Its utility as a precursor for potent antitubercular agents underscores its importance for further research and development. While there is a need for more comprehensive characterization of its physicochemical and spectroscopic properties, the available information provides a solid foundation for its application in the synthesis of novel bioactive molecules. As the threat of drug-resistant tuberculosis continues to grow, the development of new chemical entities derived from intermediates like this compound remains a critical area of scientific investigation.

References

- 1. This compound 95.00% | CAS: 163395-24-2 | AChemBlock [achemblock.com]

- 2. This compound | C8H6FNO4 | CID 2774665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 2-(3-Fluoro-4-nitrophenyl)acetic acid

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthetic considerations for 2-(3-Fluoro-4-nitrophenyl)acetic acid, a valuable building block in chemical synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Molecular Structure and Properties

This compound is an organic compound featuring a phenylacetic acid backbone substituted with both a fluorine atom and a nitro group. These functional groups significantly influence the molecule's reactivity and potential applications in synthesis.

Table 1: Physicochemical and Identification Data for this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [1][2] |

| Molecular Formula | C₈H₆FNO₄ | [1][2] |

| Molecular Weight | 199.14 g/mol | [1][2][3] |

| CAS Number | 163395-24-2 | [1][2] |

| Appearance | Yellow to Pale Brown Crystalline Powder (for the related (2-Nitrophenyl)acetic acid) | [4] |

| SMILES | C1=CC(=C(C=C1CC(=O)O)F)--INVALID-LINK--[O-] | [1] |

| InChI | InChI=1S/C8H6FNO4/c9-6-3-5(4-8(11)12)1-2-7(6)10(13)14/h1-3H,4H2,(H,11,12) | [1] |

| InChIKey | BRWLAOKLDCMHIC-UHFFFAOYSA-N | [1] |

Potential Applications and Biological Relevance

While specific biological activities for this compound are not extensively documented, related nitrophenylacetic acid derivatives are recognized as important intermediates in organic synthesis and drug discovery. For instance, derivatives of 2-nitrophenylacetic acid are utilized in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals.[4] They have been employed as precursors for molecules with potential anticancer and enzyme-inhibiting properties.[4]

Furthermore, a novel series of compounds derived from the structurally similar 2-(3-fluoro-4-nitrophenoxy)-acetic acid have been synthesized and evaluated for their antitubercular activities, with some derivatives showing potent effects against M. tuberculosis.[5] This suggests that this compound could serve as a key starting material for the development of new therapeutic agents.

Experimental Protocols: Synthetic Considerations

The synthesis of this compound can be approached through several synthetic routes, typically involving the modification of a substituted benzene ring. A plausible method involves the nitration of a fluorophenylacetic acid precursor. Below is a generalized experimental protocol based on methods for structurally similar compounds.

Synthesis of this compound via Nitration

This protocol is adapted from the synthesis of related nitrophenylacetic acid derivatives.[6][7]

Materials:

-

(3-Fluorophenyl)acetic acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Water

-

Appropriate organic solvents for extraction (e.g., ethyl acetate)

-

Aqueous sodium hydroxide (NaOH) solution

-

Aqueous hydrochloric acid (HCl) solution

Procedure:

-

Cooling: In a round-bottom flask, dissolve (3-Fluorophenyl)acetic acid in concentrated sulfuric acid. Cool the resulting solution to a low temperature (e.g., -10 to 0 °C) using an ice-salt bath with vigorous stirring.

-

Nitration: Prepare a nitrating mixture by carefully adding concentrated nitric acid to a small amount of concentrated sulfuric acid. Add this nitrating mixture dropwise to the cooled solution of (3-Fluorophenyl)acetic acid, ensuring the temperature remains below 0 °C.

-

Reaction Quenching: After the addition is complete, allow the reaction to stir for a short period at the low temperature. Then, pour the reaction mixture onto crushed ice to quench the reaction.

-

Precipitation and Filtration: The product, this compound, should precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or by acid-base extraction. For the latter, dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., NaOH). The aqueous layer is then acidified with HCl to precipitate the purified product, which is then filtered, washed with water, and dried.

Note: The nitration of substituted phenylacetic acids can lead to the formation of regioisomers. Therefore, purification by chromatography may be necessary to isolate the desired this compound isomer.

Visualization of Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis and potential application of this compound as an intermediate in the development of bioactive molecules.

Caption: Synthetic workflow for this compound and its application.

References

- 1. This compound | C8H6FNO4 | CID 2774665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 95.00% | CAS: 163395-24-2 | AChemBlock [achemblock.com]

- 3. scbt.com [scbt.com]

- 4. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. 2-(2,3-Difluoro-6-nitrophenyl)acetic acid synthesis - chemicalbook [chemicalbook.com]

- 7. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Core Physicochemical Properties of 2-(3-Fluoro-4-nitrophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(3-Fluoro-4-nitrophenyl)acetic acid, a key intermediate in various synthetic pathways. Due to the limited availability of public data on this specific molecule, this document focuses on the requisite experimental protocols for determining its solubility and stability, essential parameters for its application in research and development. This guide presents standardized methodologies that can be employed to generate reliable and reproducible data, ensuring the compound's effective use and the integrity of downstream applications.

Introduction

This compound (CAS No. 163395-24-2) is a substituted phenylacetic acid derivative. Its chemical structure, featuring a fluoro and a nitro group on the phenyl ring, suggests potential applications as a building block in the synthesis of more complex molecules, including pharmacologically active compounds. An understanding of its solubility and stability is paramount for its handling, formulation, and the design of synthetic routes. This guide outlines the necessary experimental frameworks to characterize these critical attributes.

Physicochemical Properties

A summary of the basic computed and known physical properties of this compound is provided below.[1][2]

| Property | Value | Source |

| Molecular Formula | C₈H₆FNO₄ | PubChem[1] |

| Molecular Weight | 199.14 g/mol | PubChem[1] |

| CAS Number | 163395-24-2 | AChemBlock[2] |

| Appearance | Solid (form may vary) | General |

| Purity | 95.00% | AChemBlock[2] |

Solubility Profile

Predicted Solubility Data Presentation

The following table is a template illustrating how experimentally determined solubility data for this compound should be presented for clarity and comparative analysis.

| Solvent | Method | Temperature (°C) | Solubility (mg/mL) | pH (for aqueous) |

| Water | Thermodynamic | 25 | Data to be determined | 7.4 |

| Phosphate Buffered Saline (PBS) | Thermodynamic | 25 | Data to be determined | 7.4 |

| Methanol | Thermodynamic | 25 | Data to be determined | N/A |

| Ethanol | Thermodynamic | 25 | Data to be determined | N/A |

| Dimethyl Sulfoxide (DMSO) | Thermodynamic | 25 | Data to be determined | N/A |

| Acetone | Thermodynamic | 25 | Data to be determined | N/A |

| Water | Kinetic | 25 | Data to be determined | 7.4 |

Experimental Protocols for Solubility Determination

This method is considered the "gold standard" for determining the equilibrium solubility of a compound.

-

Objective: To determine the saturation concentration of the compound in a solvent at equilibrium.

-

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, PBS, methanol, ethanol, DMSO, acetone)

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV)

-

-

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The excess solid is crucial to ensure saturation.

-

Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the samples to stand to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Dilute the filtrate with a suitable solvent and analyze the concentration of this compound using a validated HPLC method.

-

Prepare a calibration curve with known concentrations of the compound to quantify the solubility.

-

This high-throughput method measures the concentration at which a compound, initially dissolved in a stock solution (commonly DMSO), precipitates when added to an aqueous buffer.

-

Objective: To rapidly assess the aqueous solubility from a DMSO stock solution.

-

Materials:

-

This compound dissolved in DMSO (e.g., 10 mM stock solution)

-

Aqueous buffer (e.g., PBS at pH 7.4)

-

96-well microplates

-

Automated liquid handler (optional)

-

Plate reader capable of nephelometry or UV-Vis spectroscopy

-

-

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Add the aqueous buffer to the wells of a microplate.

-

Add small volumes of the DMSO stock solution to the aqueous buffer in the wells to create a range of concentrations.

-

Allow the plate to incubate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Measure the turbidity (light scattering) of each well using a nephelometer or the absorbance at a specific wavelength. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

-

Stability Profile

Assessing the chemical stability of this compound is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation pathways. Forced degradation studies are employed to predict the stability of the compound under various stress conditions.

Predicted Stability Data Presentation

The results of the stability studies should be summarized as shown in the table below, indicating the percentage of the compound remaining after exposure to different stress conditions.

| Stress Condition | Duration | Temperature (°C) | % Compound Remaining | Degradation Products Observed |

| Acidic (0.1 M HCl) | 24 hours | 60 | Data to be determined | To be identified |

| Basic (0.1 M NaOH) | 24 hours | 60 | Data to be determined | To be identified |

| Oxidative (3% H₂O₂) | 24 hours | 25 | Data to be determined | To be identified |

| Thermal (Solid State) | 7 days | 80 | Data to be determined | To be identified |

| Photolytic (ICH Q1B) | 1.2 million lux hours | 25 | Data to be determined | To be identified |

Experimental Protocols for Stability Assessment

-

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

-

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Temperature-controlled ovens

-

Photostability chamber (ICH Q1B compliant)

-

HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS)

-

-

General Procedure:

-

Prepare solutions of this compound in a suitable solvent.

-

Expose the solutions (and solid compound for thermal and photolytic studies) to the stress conditions outlined in the table above.

-

At specified time points, withdraw samples and neutralize them if necessary (for acidic and basic conditions).

-

Analyze the samples using a stability-indicating HPLC method. This method should be able to separate the parent compound from any degradation products.

-

The use of an HPLC-MS system is highly recommended for the identification of the degradation products.

-

Calculate the percentage of the parent compound remaining and characterize the degradation products.

-

Conclusion

While direct experimental data for the solubility and stability of this compound is currently scarce, this guide provides the necessary framework for its comprehensive characterization. The detailed experimental protocols for thermodynamic and kinetic solubility, along with forced degradation studies, will enable researchers to generate the critical data required for informed decision-making in drug discovery and chemical development processes. The systematic application of these methodologies will ensure a thorough understanding of the compound's behavior, facilitating its effective and safe utilization.

References

Spectroscopic Profile of 2-(3-Fluoro-4-nitrophenyl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 2-(3-Fluoro-4-nitrophenyl)acetic acid. Due to the limited availability of direct experimental spectra for this specific molecule, this document presents a detailed analysis based on the known spectroscopic data of structurally related analogs, namely 3-fluoro-4-nitrotoluene and phenylacetic acid. This guide includes predicted data for ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, presented in clear, tabular formats. Furthermore, it outlines generalized experimental protocols for acquiring such data and includes a workflow diagram for the spectroscopic analysis process.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its structural components and comparison with analogous compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Rationale |

| ~10-12 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is expected to be a broad singlet in a deshielded region. |

| ~8.0-8.2 | Triplet | 1H | H-5 | The proton at position 5 is coupled to the adjacent fluorine and H-6, appearing as a triplet. It is downfield due to the deshielding effect of the nitro group. |

| ~7.4-7.6 | Doublet of doublets | 1H | H-6 | This proton is coupled to H-5 and the fluorine atom, resulting in a doublet of doublets. |

| ~7.2-7.4 | Doublet of doublets | 1H | H-2 | This proton is coupled to H-6 and shows a smaller coupling to the fluorine atom. |

| ~3.7 | Singlet | 2H | -CH₂- | The methylene protons adjacent to the aromatic ring and the carboxylic acid group are expected to appear as a singlet. |

Predicted solvent: CDCl₃ or DMSO-d₆

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Predicted Rationale |

| ~175-178 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| ~158-162 (d, ¹JCF) | C-3 | The carbon atom directly bonded to fluorine will show a large coupling constant. |

| ~145-148 | C-4 | The carbon atom attached to the nitro group will be significantly deshielded. |

| ~135-138 | C-1 | The quaternary carbon to which the acetic acid moiety is attached. |

| ~130-133 | C-5 | Aromatic CH carbon. |

| ~125-128 (d) | C-6 | Aromatic CH carbon, showing coupling to fluorine. |

| ~118-121 (d) | C-2 | Aromatic CH carbon, showing coupling to fluorine. |

| ~40-43 | -CH₂- | The methylene carbon of the acetic acid side chain. |

Predicted solvent: CDCl₃ or DMSO-d₆

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation | Predicted Rationale |

| 199 | [M]⁺ | Molecular ion peak corresponding to the exact mass of C₈H₆FNO₄. |

| 154 | [M - COOH]⁺ | Loss of the carboxylic acid group. |

| 138 | [M - CH₂COOH]⁺ | Loss of the acetic acid side chain. |

| 108 | [C₆H₃F]⁺ | Fragment corresponding to the fluorophenyl group. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in compounds with a benzyl moiety. |

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration | Predicted Rationale |

| 2500-3300 (broad) | O-H | Stretching | Characteristic broad absorption of the carboxylic acid O-H bond due to hydrogen bonding. |

| ~1700-1725 | C=O | Stretching | Strong absorption from the carbonyl group of the carboxylic acid. |

| ~1520-1560 and ~1340-1360 | N-O | Asymmetric and Symmetric Stretching | Strong absorptions characteristic of the nitro group. |

| ~1600, ~1475 | C=C | Stretching | Aromatic ring C=C stretching vibrations. |

| ~1200-1300 | C-O | Stretching | C-O stretching of the carboxylic acid. |

| ~1000-1100 | C-F | Stretching | Absorption due to the carbon-fluorine bond. |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation : Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition :

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done via a direct insertion probe or by dissolving it in a suitable solvent and using a chromatographic inlet (e.g., GC-MS or LC-MS).

-

Ionization : Ionize the sample using an appropriate method. Electron Ionization (EI) is common for volatile compounds and provides extensive fragmentation patterns. Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds and often provides a clear molecular ion peak.

-

Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Infrared (IR) Spectroscopy

-

Sample Preparation : Prepare the solid sample for analysis. Common methods include:

-

KBr Pellet : Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample holder (or pure KBr pellet).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

-

Data Analysis : Analyze the resulting IR spectrum by identifying the characteristic absorption bands corresponding to the different functional groups present in the molecule.

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

The Biological Frontier: A Technical Guide to the Activity of Fluorinated Nitrophenylacetic Acids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the biological activities of fluorinated nitrophenylacetic acids, a class of organic compounds with significant potential in therapeutic applications. The strategic incorporation of fluorine atoms and nitro groups onto the phenylacetic acid scaffold imparts unique physicochemical properties that can enhance biological efficacy. This document provides a comprehensive overview of their synthesis, mechanism of action, and quantitative biological data, with a focus on their anti-inflammatory, anticancer, and antibacterial properties.

Introduction

Fluorinated nitrophenylacetic acids are synthetic organic compounds that have garnered interest in medicinal chemistry due to the advantageous properties conferred by fluorine and nitro functional groups. Fluorination is a well-established strategy in drug design to improve metabolic stability, bioavailability, and binding affinity of molecules. The high electronegativity of fluorine can alter the electronic properties of the molecule, influencing its interactions with biological targets. The nitro group, a strong electron-withdrawing group, can also significantly impact the biological activity of the parent compound. This guide delves into the synthesis and biological evaluation of these compounds, providing researchers with the necessary information for further investigation and development.

Synthesis and Experimental Protocols

The synthesis of fluorinated nitrophenylacetic acids typically involves multi-step reaction sequences. Below are representative experimental protocols for the synthesis of key intermediates and related structures.

Synthesis of 2-Bromo-4-fluoro-5-nitrophenylacetic Acid Ethyl Ester

This protocol details a common synthetic route to a key intermediate used in the synthesis of more complex fluorinated nitrophenylacetic acid derivatives.

Step 1: Preparation of 2-Bromo-4-fluorophenoxyacetic acid ethyl ester In a 2-liter reaction flask, 74.3g (1.857 mol) of sodium hydroxide is dissolved in 675 ml of water with stirring. At room temperature, 343g (1.688 mol) of 2-Bromo-4-fluorophenol is added to the solution. Following mixing, 201.5g (1.857 mol) of chloromethyl methyl ether is added dropwise. The reaction mixture is then heated for 1 hour. The layers are allowed to separate, and the organic layer is collected and filtered to yield 2-Bromo-4-fluorophenoxyacetic acid ethyl ester as a yellow liquid.

Step 2: Preparation of 2-Bromo-4-fluoro-5-nitrophenylacetic acid ethyl ester To a 2-liter reaction flask, 1235.5g (12.35 mol) of concentrated sulfuric acid is added. At room temperature, 451.5g (1.63 mol) of 2-Bromo-4-fluorophenoxyacetic acid ethyl ester is added dropwise. A nitrating mixture of 119g (1.79 mol) of concentrated sulfuric acid and 119g (1.19mol) of concentrated nitric acid is prepared. This nitrating mixture is added dropwise to the reaction flask while maintaining the temperature between 5°C and 10°C. The reaction is allowed to proceed for 1.5 hours. The reaction mixture is then poured into ice water to precipitate the product. The precipitate is filtered and recrystallized from anhydrous ethanol to obtain 2-Bromo-4-fluoro-5-nitrophenylacetic acid ethyl ester as a faint yellow solid.[1]

General Synthesis of 2,4,5-Trifluorophenylacetic Acid

A general four-step process for the preparation of 2,4,5-trifluorophenylacetic acid is outlined below.[2]

Synthesis of 2,4,5-Trifluorophenylacetic Acid.

Biological Activity and Data Presentation

Fluorinated nitrophenylacetic acids and their derivatives have demonstrated a range of biological activities, including anticancer and antibacterial effects. The quantitative data for these activities are summarized in the tables below. It is important to note that while the focus of this guide is on fluorinated nitrophenylacetic acids, some of the available quantitative data is for structurally related compounds, such as acetamide derivatives, which are also included for comparative purposes.

Anticancer Activity

The cytotoxic effects of fluorinated nitrophenylacetamide derivatives have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented in Table 1.

Table 1: Anticancer Activity (IC50) of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives [3]

| Compound | Substituent on Phenyl Ring | PC3 (Prostate Carcinoma) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | HL-60 (Promyelocytic Leukemia) IC50 (µM) |

| 2a | 3-Nitro | >100 | >100 | >100 |

| 2b | 4-Nitro | 52 | >100 | >100 |

| 2c | 2,4-Dinitro | 80 | 100 | >100 |

| Imatinib (Reference) | - | 40 | 98 | >100 |

Data extracted from a study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, which are structurally related to the core topic.

Antibacterial Activity

While specific data for fluorinated nitrophenylacetic acids is limited, the broader class of fluorinated compounds has shown promising antibacterial activity. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

No specific MIC values for fluorinated nitrophenylacetic acids were identified in the literature search. Further research is required to determine the antibacterial spectrum and potency of this specific class of compounds.

Mechanism of Action: Inhibition of Toll-Like Receptor Signaling

A key mechanism through which some fluorinated nitrophenyl compounds exert their anti-inflammatory effects is by modulating the Toll-like receptor (TLR) signaling pathways. Specifically, compounds such as 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine have been shown to suppress TLR signaling. TLRs are a class of proteins that play a crucial role in the innate immune system. Their activation triggers signaling cascades that lead to the production of inflammatory cytokines.

The inhibition of TLR signaling by these compounds primarily affects two major downstream pathways: the MyD88-dependent pathway, which leads to the activation of Nuclear Factor-kappa B (NF-κB), and the TRIF-dependent pathway, which results in the activation of Interferon Regulatory Factor 3 (IRF3). Both NF-κB and IRF3 are transcription factors that play pivotal roles in the inflammatory response.

Toll-Like Receptor 4 (TLR4) Signaling Pathway and Inhibition

The following diagram illustrates the TLR4 signaling cascade and the points of inhibition by small molecules.

Inhibition of TLR4 Signaling by Fluorinated Nitrophenylacetic Acid Derivatives.

The diagram above illustrates how fluorinated nitrophenylacetic acid derivatives can interfere with both the MyD88-dependent and TRIF-dependent signaling pathways downstream of TLR4 activation. By inhibiting the adaptor proteins MyD88 and TRIF, these compounds can prevent the subsequent activation of NF-κB and IRF3, respectively. This leads to a reduction in the expression of inflammatory genes and type I interferons, thereby exerting an anti-inflammatory effect.

Experimental Workflow for Assessing Biological Activity

The following diagram outlines a typical experimental workflow for the synthesis and biological evaluation of fluorinated nitrophenylacetic acids.

Experimental Workflow for Synthesis and Biological Evaluation.

Conclusion

Fluorinated nitrophenylacetic acids represent a promising class of compounds with diverse biological activities. Their synthesis, while requiring careful control of reaction conditions, is achievable through established organic chemistry methodologies. The available data, particularly on related acetamide derivatives, suggests potential for development as anticancer and anti-inflammatory agents. The mechanism of action, through the inhibition of key inflammatory signaling pathways such as TLR signaling, provides a strong rationale for their therapeutic potential. Further research is warranted to fully elucidate the structure-activity relationships, expand the toxicological profile, and explore the full therapeutic utility of this intriguing class of molecules. This guide provides a foundational resource for researchers to build upon in their efforts to develop novel therapeutics based on the fluorinated nitrophenylacetic acid scaffold.

References

The Discovery and Synthesis of Novel Phenylacetic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylacetic acid and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the discovery and synthesis of novel phenylacetic acid derivatives, with a focus on their therapeutic potential as anti-inflammatory, anticancer, and antimicrobial agents. Detailed experimental protocols for key synthetic methodologies and biological assays are presented, alongside a quantitative analysis of structure-activity relationships. Visual representations of experimental workflows and relevant signaling pathways are included to facilitate a comprehensive understanding of this important class of compounds.

Introduction

Phenylacetic acid is an organic compound consisting of a phenyl group attached to a carboxylic acid moiety.[1] This core structure is a key building block for a variety of biologically active molecules, including pharmaceuticals and natural products.[2][3] The therapeutic significance of phenylacetic acid derivatives is well-established, with prominent examples including the non-steroidal anti-inflammatory drug (NSAID) diclofenac.[4][5] The ability to readily modify the phenyl ring and the acetic acid side chain allows for the fine-tuning of physicochemical properties and biological targets, making this scaffold a continuous source of new therapeutic leads.

Recent research has expanded the pharmacological profile of phenylacetic acid derivatives beyond their anti-inflammatory effects. Novel derivatives have been investigated for their potential as anticancer, antimicrobial, antidiabetic, and antiepileptic agents.[6][7][8][9] This guide will explore the synthesis of these novel derivatives, the experimental methods used to evaluate their efficacy, and the structure-activity relationships that govern their biological function.

Synthetic Methodologies

The synthesis of phenylacetic acid derivatives can be achieved through various established and modern organic chemistry reactions. The choice of method often depends on the desired substitution pattern on the phenyl ring and the nature of the acetic acid moiety.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful tools for the synthesis of substituted phenylacetic acid building blocks. This method allows for the formation of a carbon-carbon bond between an aryl boronic acid (or its ester) and a suitable coupling partner bearing the acetic acid moiety.

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl boronic acid or ester (1.0 eq), the bromo- or chloro-phenylacetic acid ester (1.2 eq), a palladium catalyst such as Pd(OAc)₂ (0.02 eq), and a phosphine ligand like P(Nap)₃ (0.04 eq) in a suitable solvent (e.g., THF).

-

Base Addition: Add a base, such as K₂CO₃ or K₃PO₄ (3.0 eq), to the reaction mixture.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 60-80 °C) for a period ranging from a few hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Hydrolysis (if necessary): If the product is an ester, it can be hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water or NaOH in methanol/water).

Palladium-Catalyzed Carbonylation

The carbonylation of benzyl halides offers a direct and efficient route to phenylacetic acids. This reaction introduces the carboxylic acid group using carbon monoxide in the presence of a palladium catalyst.[10]

-

Reaction Setup: In a high-pressure reactor, combine the benzyl halide (e.g., 2,4-dichlorobenzyl chloride, 1.0 eq), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 0.01 eq), a phosphine ligand like triphenylphosphine (PPh₃, 0.02 eq), and a suitable solvent such as toluene.[11]

-

Base and Phase-Transfer Catalyst: Add an aqueous solution of a base like sodium hydroxide (2.0 eq) and a phase-transfer catalyst such as tetraethylammonium chloride (TEAC).[10]

-

Carbon Monoxide Atmosphere: Pressurize the reactor with carbon monoxide (CO) to 10-20 atm.[11]

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.[11]

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the CO.

-

Isolation: Separate the aqueous layer and acidify it with concentrated HCl to precipitate the phenylacetic acid derivative.

-

Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent.

Hydrolysis of Benzyl Cyanides

A classic and reliable method for preparing phenylacetic acids is the hydrolysis of benzyl cyanides. This transformation can be performed under either acidic or basic conditions.[11]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzyl cyanide (1.0 eq), concentrated sulfuric acid (e.g., 4 parts), and water (e.g., 3 parts).

-

Reaction Conditions: Heat the mixture to reflux for 2-4 hours.

-

Work-up: Cool the reaction mixture and pour it onto crushed ice.

-

Isolation: The phenylacetic acid will precipitate out of the solution. Collect the solid by filtration.

-

Purification: Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol/water).

Biological Activities and Structure-Activity Relationships

Novel phenylacetic acid derivatives have been explored for a range of therapeutic applications, with significant findings in the areas of anticancer, anti-inflammatory, and antimicrobial research.

Anticancer Activity

Phenylacetamide derivatives have emerged as potential anticancer agents.[7][12] Studies have shown that these compounds can induce cytotoxicity in various cancer cell lines.[7][12]

Table 1: In Vitro Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives [7][12]

| Compound ID | Substituent on N-phenyl ring | Cell Line | IC₅₀ (µM) |

| 2b | m-nitro | PC3 | 52 |

| 2c | p-nitro | PC3 | 80 |

| 2c | p-nitro | MCF-7 | 100 |

| Imatinib (Ref.) | - | PC3 | 40 |

| Imatinib (Ref.) | - | MCF-7 | 98 |

PC3: Prostate Carcinoma; MCF-7: Breast Carcinoma

A study on synthetic phenylacetamide derivatives demonstrated their ability to trigger apoptosis in cancer cells through the upregulation of Bcl-2, Bax, and FasL RNA expression, as well as caspase 3 activity.[13][14] One derivative, 3d, showed a potent IC₅₀ value of 0.6±0.08 μM against MDA-MB-468 and PC-12 cells.[13]

Structure-Activity Relationship (SAR) for Anticancer Activity:

-

Electron-withdrawing groups: The presence of a nitro group on the N-phenyl ring (compounds 2a-2c) demonstrated a higher cytotoxic effect compared to methoxy groups (compounds 2d-2f).[7][12]

-

Position of substituent: The position of the substituent on the N-phenyl ring influences the activity, as seen with the different IC₅₀ values for m-nitro and p-nitro derivatives.[7][12]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[6]

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[6] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[6]

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.[11]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory and Related Activities

Phenylacetic acid derivatives are well-known for their anti-inflammatory properties, with diclofenac being a prime example.[2] Research continues to explore novel derivatives with improved efficacy and safety profiles. Some derivatives have been investigated as aldose reductase inhibitors, which are relevant to diabetic complications.[15]

Table 2: Aldose Reductase Inhibitory Activity of Substituted Benzyloxyphenylacetic Acids [15]

| Compound ID | Substituent | IC₅₀ (µM) |

| 5d | (Not specified) | 20.9 |

Further structural modifications were performed based on this lead compound to establish the influence of different substituents on the inhibitory effect.

-

Enzyme Preparation: Prepare a crude enzyme solution from rat lens homogenate or use purified recombinant aldose reductase.[16]

-

Reaction Mixture: In a cuvette, prepare a reaction mixture containing phosphate buffer (pH 6.2), NADPH, and the test compound at various concentrations.[16]

-

Enzyme Addition: Add the aldose reductase enzyme solution to the mixture and incubate.

-

Initiate Reaction: Start the reaction by adding the substrate, DL-glyceraldehyde.[16]

-

Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[16]

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Antimicrobial Activity

Phenylacetic acid and its derivatives have also demonstrated antimicrobial properties.[8][17] Metal complexes of phenylacetic acid have been synthesized and evaluated for their antibacterial activity.[8]

Table 3: Antibacterial Activity of Phenylacetic Acid (PAA)

| Compound | Bacterial Strain | IC₅₀ (mg/mL) |

| Phenylacetic Acid (PAA) | Agrobacterium tumefaciens T-37 | 0.8038 |

N-phenylacetamide derivatives containing a 4-arylthiazole moiety have shown promising in vitro antibacterial activities against plant pathogenic bacteria.

Table 4: Antibacterial Activity of N-Phenylacetamide Derivatives

| Compound ID | Bacterial Strain | EC₅₀ (µM) |

| A₁ (N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide) | Xanthomonas oryzae pv. Oryzae (Xoo) | 156.7 |

| Bismerthiazol (Ref.) | Xanthomonas oryzae pv. Oryzae (Xoo) | 230.5 |

| Thiodiazole copper (Ref.) | Xanthomonas oryzae pv. Oryzae (Xoo) | 545.2 |

Signaling Pathways and Mechanisms of Action

The diverse biological activities of phenylacetic acid derivatives are a result of their interaction with various cellular targets and signaling pathways.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Some novel phenylacetic acid derivatives containing a sulfonamide moiety have been synthesized and shown to act as Peroxisome Proliferator-Activated Receptor (PPAR) agonists.[6] PPARs are nuclear receptors that play a crucial role in regulating glucose and lipid metabolism, making them important targets for antidiabetic drugs.[6]

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transfect the cells with plasmids encoding the PPAR ligand-binding domain fused to a GAL4 DNA-binding domain, and a reporter plasmid containing a GAL4 upstream activation sequence driving the expression of a reporter gene (e.g., luciferase).

-

Compound Treatment: Treat the transfected cells with the test compounds for 24 hours.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: The increase in luciferase activity corresponds to the activation of the PPAR receptor. Express the results as a percentage of the activity of a known PPAR agonist (e.g., rosiglitazone).

Visualizations

Experimental and Logical Workflows

Caption: Generalized workflow for the synthesis and biological evaluation of phenylacetic acid derivatives.

Caption: Logical relationships in the Structure-Activity Relationship (SAR) of phenylacetic acid derivatives.

Signaling Pathway

Caption: Simplified signaling pathway of PPAR activation by a phenylacetic acid derivative agonist.

Conclusion

The phenylacetic acid scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic versatility of this core structure allows for the generation of diverse libraries of compounds with a wide range of biological activities. This guide has provided an overview of the key synthetic methods, biological evaluation techniques, and structure-activity relationships that are crucial for the development of new phenylacetic acid-based drugs. The detailed protocols and visual diagrams are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. Future research in this area will likely focus on the development of derivatives with enhanced potency, selectivity, and pharmacokinetic properties, further expanding the therapeutic potential of this remarkable class of compounds.

References

- 1. Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. assaygenie.com [assaygenie.com]

- 3. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Anticancer activity and quantitative-structure activity relationship (QSAR) studies of a series of antioxidant/anti-inflammatory aryl-acetic and hydroxamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. raybiotech.com [raybiotech.com]

- 7. Quantitative structure-activity relationships for anticancer activity of 2-phenylindoles using mathematical molecular descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. texaschildrens.org [texaschildrens.org]

- 9. benchchem.com [benchchem.com]

- 10. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phenylacetic acid metabolism in land plants: novel pathways and metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

The Versatile World of Nitrophenyl Compounds: A Technical Guide for Researchers

Nitrophenyl compounds, organic molecules bearing one or more nitro groups attached to a phenyl ring, are a cornerstone of modern chemical and biological research. Their unique electronic and steric properties have led to their widespread application in diverse fields, from elucidating enzymatic mechanisms to developing novel therapeutics and advanced materials. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core applications of nitrophenyl compounds, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Chromogenic Substrates in Enzyme Assays

One of the most prevalent applications of nitrophenyl compounds is in the development of chromogenic substrates for a wide array of enzymes. The principle behind these assays is the enzymatic cleavage of a bond between a nitrophenyl moiety and a substrate molecule, releasing a nitrophenolate ion. Under alkaline conditions, p-nitrophenolate exhibits a distinct yellow color with a maximum absorbance at approximately 405 nm, providing a simple and robust method for quantifying enzyme activity.

Key Enzymes and their Nitrophenyl Substrates:

-

Phosphatases: p-Nitrophenyl phosphate (pNPP) is a universal substrate for assaying acid and alkaline phosphatases. The rate of p-nitrophenol production is directly proportional to phosphatase activity.

-

Glycosidases: Substrates like o-nitrophenyl-β-D-galactopyranoside (ONPG) and p-nitrophenyl-β-D-glucopyranoside are employed to measure the activity of β-galactosidase and β-glucosidase, respectively.

-

Proteases: p-Nitrophenyl esters and amides of amino acids or peptides serve as substrates for various proteases, such as trypsin and chymotrypsin.

Data Presentation: Common Nitrophenyl-Based Enzyme Substrates

| Enzyme Family | Substrate | Abbreviation | Wavelength (nm) |

| Phosphatases | p-Nitrophenyl phosphate | pNPP | 405 |

| Glycosidases | o-Nitrophenyl-β-D-galactopyranoside | ONPG | 420 |

| p-Nitrophenyl-β-D-glucopyranoside | pNPG | 405 | |

| p-Nitrophenyl-α-D-glucopyranoside | pNPαG | 405 | |

| Proteases | Nα-Benzoyl-L-arginine-p-nitroanilide | BAPNA | 405 |

| Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide | Suc-AAPF-pNA | 410 |

Experimental Protocols:

Protocol 1: Alkaline Phosphatase Activity Assay using pNPP

This protocol describes a typical endpoint assay for measuring alkaline phosphatase (ALP) activity in a 96-well plate format.

Materials:

-

pNPP substrate solution (e.g., 1 mg/mL in a suitable buffer)

-

Alkaline phosphatase assay buffer (e.g., 1 M diethanolamine, 0.5 mM MgCl₂, pH 9.8)

-

Stop solution (e.g., 3 M NaOH)

-

Enzyme sample (e.g., purified enzyme, cell lysate, or serum)

-

96-well clear flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare serial dilutions of the enzyme sample in the assay buffer.

-

Add 50 µL of each enzyme dilution to the wells of the microplate. Include a blank control with 50 µL of assay buffer only.

-

Initiate the reaction by adding 50 µL of the pNPP substrate solution to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.

-

Stop the reaction by adding 50 µL of the stop solution to each well.

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

Subtract the absorbance of the blank from the absorbance of the samples.

-

Calculate the enzyme activity based on a standard curve of p-nitrophenol or using the molar extinction coefficient of p-nitrophenol (18,000 M⁻¹cm⁻¹ at pH > 9).[1]

Protocol 2: β-Galactosidase Activity Assay using ONPG

This protocol outlines a common method for determining β-galactosidase activity, often used as a reporter gene in molecular biology.[2][3]

Materials:

-

ONPG substrate solution (e.g., 4 mg/mL in assay buffer)

-

Assay buffer (e.g., Z-buffer: 60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄, 50 mM β-mercaptoethanol, pH 7.0)

-

Stop solution (e.g., 1 M Na₂CO₃)

-

Cell lysate containing β-galactosidase

-

96-well clear flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 420 nm

Procedure:

-

Add 20-100 µL of cell lysate to each well of the microplate.

-

Add assay buffer to each well to bring the total volume to 200 µL.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Start the reaction by adding 50 µL of the ONPG substrate solution to each well.

-

Incubate the plate at 37°C until a yellow color develops (typically 10-60 minutes).

-

Stop the reaction by adding 100 µL of the stop solution.

-

Measure the absorbance at 420 nm.

-

Calculate the β-galactosidase activity, often expressed in Miller units.

Mandatory Visualization:

Photocleavable Protecting Groups in Organic Synthesis

The o-nitrobenzyl group and its derivatives are among the most widely used photolabile protecting groups (PPGs) in organic synthesis.[4] Irradiation with UV light (typically around 350 nm) induces an intramolecular hydrogen abstraction by the excited nitro group, leading to a rearrangement that cleaves the benzylic C-O, C-N, or C-S bond and releases the protected functional group.[4] This "caging" technology allows for the precise spatial and temporal control of the release of bioactive molecules, making it invaluable in fields like chemical biology and materials science.

Key Features of o-Nitrobenzyl PPGs:

-

Orthogonality: Cleavage is triggered by light, which is orthogonal to most chemical deprotection strategies.

-

Mild Conditions: Deprotection occurs under neutral conditions, avoiding harsh acids or bases.

-

Tunability: The photochemical properties of the o-nitrobenzyl group can be modified by introducing substituents on the aromatic ring to alter the absorption wavelength and quantum yield.

Data Presentation: Quantum Yields of o-Nitrobenzyl Derivatives

| Protected Group (Leaving Group) | Wavelength (nm) | Quantum Yield (Φ) | Solvent |

| 1-(2-Nitrophenyl)ethyl phosphate esters | Not specified | 0.49 - 0.63 | Not specified |

| Various from o-nitroveratryl | Not specified | Varies with leaving group | Not specified |

| 2,6-Dinitrobenzyl carbonate | 365 | 0.12 | Not specified |

| o-Nitrobenzyl alcohol derivatives | Not specified | ~ 0.60 | Various |

Note: Quantum yields are highly dependent on the specific leaving group, solvent, and other experimental conditions.[5]

Experimental Protocols:

Protocol 3: Protection of an Alcohol with o-Nitrobenzyl Bromide

This protocol describes a general procedure for the protection of a primary alcohol using o-nitrobenzyl bromide.

Materials:

-

Alcohol to be protected

-

o-Nitrobenzyl bromide

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the alcohol (1.0 equiv) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add NaH (1.2 equiv) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of o-nitrobenzyl bromide (1.1 equiv) in anhydrous DMF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

-

Extract the mixture with EtOAc (3 x volume of DMF).

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the o-nitrobenzyl protected alcohol.

Protocol 4: Photocleavage of an o-Nitrobenzyl Protected Compound

This protocol provides a general method for the deprotection of an o-nitrobenzyl ether.

Materials:

-

o-Nitrobenzyl protected compound

-

Suitable solvent (e.g., methanol, acetonitrile, or a mixture with water)

-

UV photoreactor (e.g., Rayonet reactor with 350 nm lamps) or a high-power UV LED

-

Thin-layer chromatography (TLC) supplies for monitoring the reaction

Procedure:

-

Dissolve the o-nitrobenzyl protected compound in a suitable solvent in a quartz or borosilicate glass reaction vessel. The concentration should be low enough to ensure good light penetration.

-

Irradiate the solution with UV light at 350 nm. Monitor the progress of the reaction by TLC.

-

Upon completion of the reaction (disappearance of the starting material), remove the solvent under reduced pressure.

-

Purify the crude product, containing the deprotected compound and the o-nitrosobenzaldehyde byproduct, by an appropriate method such as column chromatography or crystallization.

Mandatory Visualization:

Nitrophenyl Compounds in Medicinal Chemistry and Drug Development

The nitrophenyl moiety is a versatile pharmacophore that has been incorporated into a wide range of drug candidates. The electron-withdrawing nature of the nitro group can significantly influence the binding affinity and pharmacokinetic properties of a molecule.

Applications in Drug Discovery:

-

Enzyme Inhibitors: Nitrophenyl derivatives have been designed as inhibitors for various enzymes, including tyrosinase, which is involved in melanin synthesis.[3][6]

-

Immune Checkpoint Inhibitors: Small molecule inhibitors containing nitrophenyl groups have been developed to disrupt the interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1), a key pathway in cancer immune evasion.[7]

-

Antimicrobial Agents: The nitro group is a common feature in many antimicrobial drugs, where it can be reduced in anaerobic environments to generate reactive species that damage cellular components.

Data Presentation: IC₅₀ Values of Nitrophenyl-Based Inhibitors

| Compound Class | Target | Representative Compound | IC₅₀ (µM) |

| Nitrophenylpiperazine | Tyrosinase | Compound 4l | 72.55 |

| Nitrophenyl-substituted ferrocene | DPPH radical scavenging | Ferrocenyl derivative | 1.212 (mg/ml) |

| Nitro-substituted aurones | Xanthine Oxidase | Aurone derivative | Varies |

| Nitrophenyl hydrazones | Cyclooxygenase (COX) | Hydrazone derivative | Varies |

Note: IC₅₀ values are highly dependent on the specific assay conditions.[6][8][9]

Experimental Protocols:

Protocol 5: Tyrosinase Inhibition Assay

This protocol describes a method for evaluating the inhibitory activity of compounds against mushroom tyrosinase using L-DOPA as a substrate.

Materials:

-

Mushroom tyrosinase solution (e.g., 500 U/mL in phosphate buffer)

-

L-DOPA solution (e.g., 2 mM in phosphate buffer)

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

Test inhibitor compound dissolved in DMSO

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 475 nm

Procedure:

-

In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the test inhibitor solution at various concentrations, and 20 µL of the tyrosinase solution.

-

Pre-incubate the mixture at 25°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the L-DOPA solution.

-

Immediately measure the absorbance at 475 nm at regular intervals (e.g., every minute) for 10-20 minutes to determine the initial reaction velocity.

-

Calculate the percentage of inhibition for each inhibitor concentration compared to a control without the inhibitor.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Mandatory Visualization:

Biosensors for Environmental and Clinical Monitoring

Nitrophenyl compounds play a dual role in the field of biosensors. They can be the target analyte, such as the pollutant p-nitrophenol, or they can be part of the recognition or signaling mechanism, for instance, in the detection of organophosphate pesticides.

Types of Nitrophenyl-Based Biosensors:

-

Electrochemical Sensors: These sensors often rely on the electrochemical reduction of the nitro group on the analyte at a modified electrode surface. The resulting current is proportional to the concentration of the nitrophenyl compound.

-

Optical Biosensors: These can be based on fluorescence quenching or colorimetric changes upon interaction of the nitrophenyl analyte with a specific recognition element.

-

Enzyme-Based Biosensors: For detecting compounds like organophosphates, these biosensors often utilize an enzyme that hydrolyzes the pesticide to release p-nitrophenol, which is then detected electrochemically or optically.

Data Presentation: Performance of p-Nitrophenol Biosensors

| Sensor Type | Recognition Element / Electrode Modification | Detection Limit | Linear Range |

| Electrochemical | Cyclodextrin-decorated gold nanoparticle-mesoporous carbon | 3.63 µg/mL | 0.1–10 µM & 10–350 µM |

| Electrochemical | Pre-activated glassy carbon electrode with silica nanochannel array film | 9.4 nM | 10 nM–1 µM & 1–30 µM |

| Whole-cell biosensor | P. fluorescens | IC₅₀ of 14.0 mg/L for 4-NP | Not specified |

| PnpR-based biosensor | E. coli expressing PnpR | 10 µg/L | 0.01-1.0 mg/L |

Note: Detection limits and linear ranges can vary significantly based on the specific sensor design and experimental conditions.[2][4][10][11]

Experimental Protocols:

Protocol 6: Fabrication of a Simple Electrochemical Sensor for p-Nitrophenol

This protocol provides a general outline for the modification of a glassy carbon electrode (GCE) for the detection of p-nitrophenol.

Materials:

-

Glassy carbon electrode (GCE)

-

Alumina slurry (e.g., 0.3 and 0.05 µm) for polishing

-

Modifying material (e.g., a suspension of a nanocomposite like graphene-gold nanoparticles)

-

Electrochemical workstation with a three-electrode cell (working, reference, and counter electrodes)

-

Phosphate buffer solution (PBS), pH 7.0

-

p-Nitrophenol standard solutions

Procedure:

-

Electrode Polishing: Polish the GCE with alumina slurry on a polishing pad to obtain a mirror-like surface. Rinse thoroughly with deionized water and sonicate in ethanol and water to remove any residual alumina.

-

Electrode Modification: Drop-cast a small volume (e.g., 5-10 µL) of the modifying material suspension onto the polished GCE surface and allow it to dry at room temperature.

-

Electrochemical Characterization: Characterize the modified electrode using techniques like cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) in a suitable redox probe solution (e.g., [Fe(CN)₆]³⁻/⁴⁻).

-

p-Nitrophenol Detection:

-

Place the modified GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode in an electrochemical cell containing PBS.

-

Add a known concentration of p-nitrophenol to the cell.

-

Record the electrochemical response using a technique like differential pulse voltammetry (DPV) or square wave voltammetry (SWV) over a potential range where the nitro group is reduced (typically negative potentials).

-

A peak corresponding to the reduction of p-nitrophenol should be observed.

-

-

Calibration: Repeat the measurement with different concentrations of p-nitrophenol to construct a calibration curve of peak current versus concentration.

Mandatory Visualization:

Synthesis of Nitrophenyl Compounds

Nitrophenyl compounds are typically synthesized through the nitration of aromatic precursors using a mixture of nitric acid and sulfuric acid. The position of the nitro group (ortho, meta, or para) can be controlled by the nature of the substituents already present on the benzene ring and by the reaction conditions.

General Synthetic Strategies:

-

Electrophilic Aromatic Substitution: The most common method for introducing a nitro group onto a benzene ring.

-

Nucleophilic Aromatic Substitution: A halogen on a nitrophenyl ring can be displaced by a nucleophile, which is a useful method for creating more complex derivatives.

-

Functional Group Interconversion: The nitro group itself can be reduced to an amino group, which can then be further modified, providing a versatile synthetic handle.

Experimental Protocols:

Protocol 7: Synthesis of 4-(4-Nitrophenyl)thiomorpholine

This protocol describes the synthesis of a nitrophenyl-containing building block via nucleophilic aromatic substitution.

Materials:

-

4-Fluoronitrobenzene

-

Thiomorpholine

-

Triethylamine

-

Acetonitrile

-

Ethyl acetate

-

Deionized water

-

Anhydrous sodium sulfate

Procedure:

-

In a 50 mL flask equipped with a reflux condenser, combine thiomorpholine (10 mmol) and triethylamine (50 mmol).

-

Add a solution of 4-fluoronitrobenzene (10 mmol) in 15 mL of acetonitrile.

-

Stir the reaction mixture and heat to 85 °C for 12 hours.

-

After cooling to room temperature, add 50 mL of deionized water.

-

Extract the mixture with ethyl acetate (3 x 60 mL).

-

Combine the organic phases, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the product.

Conclusion

Nitrophenyl compounds represent a remarkably versatile class of molecules with far-reaching applications in research and development. From their foundational role in enzyme kinetics to their cutting-edge use in targeted cancer therapies and sensitive environmental monitoring, their unique properties continue to drive innovation. This guide has provided a comprehensive overview of their core applications, supported by detailed protocols and quantitative data, to empower researchers in harnessing the full potential of these powerful chemical tools. As synthetic methodologies become more sophisticated and our understanding of biological systems deepens, the scope for the application of nitrophenyl compounds is set to expand even further.

References

- 1. researchgate.net [researchgate.net]

- 2. o-Nitrobenzyl alcohol, a simple and efficient reagent for the photoreversible protection of aldehydes and ketones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. orgsyn.org [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. IC50, EC50 and its Importance in Drug Discovery and Development [visikol.com]

- 10. Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 11. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(3-Fluoro-4-nitrophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed synthesis protocol for 2-(3-Fluoro-4-nitrophenyl)acetic acid, a valuable building block in medicinal chemistry and drug development. The outlined three-step synthesis is robust and proceeds through readily accessible intermediates.

Overview of the Synthesis Pathway

The synthesis of this compound is achieved in three sequential steps starting from 3-Fluoro-4-nitrotoluene:

-

Step 1: Radical Bromination - The methyl group of 3-Fluoro-4-nitrotoluene is converted to a bromomethyl group via a free-radical bromination reaction using N-Bromosuccinimide (NBS) as the bromine source.

-

Step 2: Nucleophilic Substitution - The resulting 3-Fluoro-4-nitrobenzyl bromide is then subjected to a nucleophilic substitution reaction with sodium cyanide to yield 2-(3-Fluoro-4-nitrophenyl)acetonitrile.

-

Step 3: Hydrolysis - The final step involves the hydrolysis of the nitrile group of 2-(3-Fluoro-4-nitrophenyl)acetonitrile to a carboxylic acid, affording the target compound, this compound.

Experimental Protocols

Step 1: Synthesis of 3-Fluoro-4-nitrobenzyl bromide

This procedure is adapted from a general method for the benzylic bromination of nitrotoluenes.[1]

Materials and Reagents:

-

3-Fluoro-4-nitrotoluene

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN), anhydrous

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (as a radical initiator)

-

Compact fluorescent lamp (CFL) or a UV lamp

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Standard glassware for workup and purification

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Fluoro-4-nitrotoluene (1.0 eq) in anhydrous acetonitrile.

-

Add N-Bromosuccinimide (1.05 - 1.1 eq) and a catalytic amount of a radical initiator such as benzoyl peroxide or AIBN to the solution.

-

Irradiate the reaction mixture with a compact fluorescent lamp or a UV lamp and heat to reflux (approximately 82°C for acetonitrile).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-